(3,5-Difluorophenyl)thiourea
CAS No.: 791594-33-7
Cat. No.: VC4552606
Molecular Formula: C7H6F2N2S
Molecular Weight: 188.2
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 791594-33-7 |
---|---|
Molecular Formula | C7H6F2N2S |
Molecular Weight | 188.2 |
IUPAC Name | (3,5-difluorophenyl)thiourea |
Standard InChI | InChI=1S/C7H6F2N2S/c8-4-1-5(9)3-6(2-4)11-7(10)12/h1-3H,(H3,10,11,12) |
Standard InChI Key | HDQWFHUGMKRYIN-UHFFFAOYSA-N |
SMILES | C1=C(C=C(C=C1F)F)NC(=S)N |
Introduction
(3,5-Difluorophenyl)thiourea is a synthetic organic compound that belongs to the class of thioureas. It is characterized by a thiourea functional group attached to a phenyl ring substituted with two fluorine atoms at positions 3 and 5. This compound has gained attention in various fields due to its potential applications in medicinal chemistry and organic synthesis.
Synthesis Methods
The synthesis of (3,5-difluorophenyl)thiourea typically involves reactions between isothiocyanates and amines or other nucleophiles. A common method might involve using aniline derivatives such as (3,5-difluoroaniline) reacting with thiophosgene or similar reagents.
Synthesis Overview
The general approach for synthesizing this compound involves:
-
Preparation of the appropriate aniline derivative.
-
Reaction with thiocarbonyl diimidazole or similar reagents.
-
Isolation and purification of the product.
Applications in Medicinal Chemistry
Thiourea derivatives are known for their diverse pharmacological properties, including antimicrobial and anticancer activities . While specific studies on (3,5-difluorophenyl)thiourea may be limited, its structural similarity to other active compounds suggests potential biological activity.
Biological Activities of Thioureas
Thioureas can act as enzyme inhibitors due to their structural features . Modifications in substituents often lead to enhanced biological activity.
Potential Areas for Further Study
Given the general interest in thioureas for drug design and development:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume